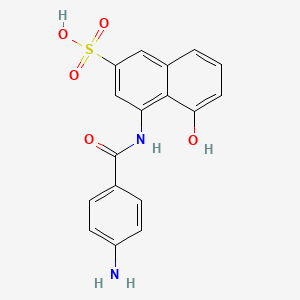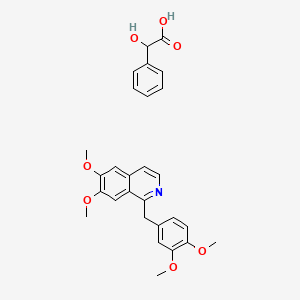
Papaverine phenylglycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Papaverine phenylglycolate is a derivative of papaverine, an opium alkaloid known for its antispasmodic properties. Papaverine itself is used primarily to treat visceral spasms and vasospasms, and it has applications in various medical treatments. This compound, like its parent compound, is of interest due to its potential pharmacological effects and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of papaverine phenylglycolate typically involves the esterification of papaverine with phenylglycolic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where papaverine and phenylglycolic acid are combined in the presence of an acid catalyst. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction is complete, the product is isolated and purified using industrial-scale chromatography or crystallization methods.
Análisis De Reacciones Químicas
Types of Reactions
Papaverine phenylglycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Substitution: The phenylglycolate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols and acids. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Papaverine phenylglycolate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Researchers investigate its effects on cellular processes and its potential as a pharmacological agent.
Medicine: The compound is studied for its potential therapeutic effects, particularly in treating spasms and vasospasms.
Industry: It is used in the development of new drugs and as a reference compound in quality control processes.
Mecanismo De Acción
The mechanism of action of papaverine phenylglycolate is similar to that of papaverine. It acts as a smooth muscle relaxant by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the gastrointestinal tract and blood vessels. The compound may also interact with calcium channels, further contributing to its muscle relaxant effects.
Comparación Con Compuestos Similares
Papaverine phenylglycolate can be compared to other similar compounds, such as:
Papaverine: The parent compound, known for its antispasmodic properties.
Laudanosine: Another alkaloid with muscle relaxant effects, but with a different mechanism of action.
Noscapine: An opium alkaloid with antitussive properties, structurally related but pharmacologically distinct.
This compound is unique due to its specific ester linkage, which may confer different pharmacokinetic properties and therapeutic potential compared to its parent compound and other related alkaloids.
Propiedades
Número CAS |
6591-59-9 |
|---|---|
Fórmula molecular |
C28H29NO7 |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C20H21NO4.C8H8O3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;9-7(8(10)11)6-4-2-1-3-5-6/h5-8,10-12H,9H2,1-4H3;1-5,7,9H,(H,10,11) |
Clave InChI |
HEYSYJLNRMFKLR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


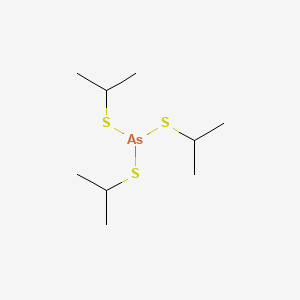
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
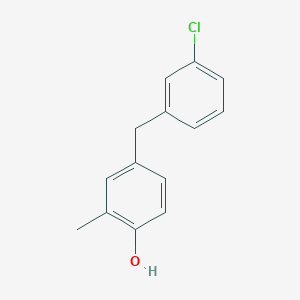

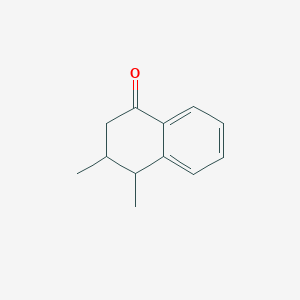
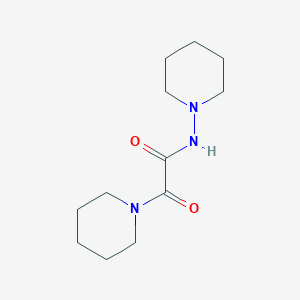
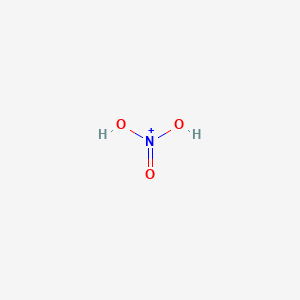
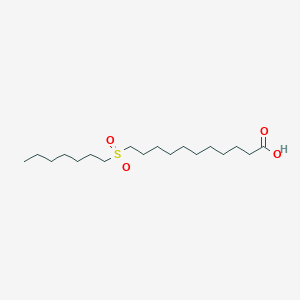

![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)

